molecular formula C20H14N2O4 B2998952 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034309-79-8

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2998952
CAS No.: 2034309-79-8
M. Wt: 346.342
InChI Key: BJEOJJDILSSMDL-UHFFFAOYSA-N
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Description

This compound features a chromene-carboxamide core linked via a methyl group to a pyridine ring substituted with a furan-3-yl group. Chromene derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties. The furan-pyridine moiety may enhance binding to aromatic or hydrophobic pockets in target proteins, while the carboxamide group facilitates hydrogen bonding.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(16-9-14-3-1-2-4-18(14)26-20(16)24)22-11-13-5-6-17(21-10-13)15-7-8-25-12-15/h1-10,12H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEOJJDILSSMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H17N3O3\text{C}_{20}\text{H}_{17}\text{N}_3\text{O}_3

This compound features a chromene backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Studies have shown that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, derivatives of furochromenes have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, including:

  • Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is significant for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated IC50 values in the micromolar range against these enzymes .
Enzyme IC50 (μM)
Acetylcholinesterase10.4
Butyrylcholinesterase7.7

Cytotoxicity

Cytotoxicity assays against cancer cell lines such as MCF-7 have revealed that certain derivatives can induce apoptosis in a dose-dependent manner. The mechanisms involve modulation of apoptotic pathways and inhibition of cell proliferation .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of N-substituted pyridine derivatives on neuroblastoma cells. The results indicated that these compounds could significantly reduce cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The study highlighted the role of the chromene moiety in enhancing the anticancer activity through multiple pathways, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Defense : The compound enhances the expression of phase II detoxifying enzymes through Nrf2 activation, providing cellular protection against oxidative damage .
  • Enzyme Interaction : Molecular docking studies suggest that the compound interacts favorably with active sites of target enzymes, leading to effective inhibition.
  • Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs, derived from the provided evidence, highlight key differences in substituents, synthesis, and inferred properties:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties/Activities Source
Target Compound Chromene-carboxamide Pyridine-methyl-furan-3-yl ~395.3 (calc.) Hypothesized anticancer/anti-inflammatory activity N/A
N-((S)-1-oxo-1-...propan-2-yl)-6-chloro-2H-chromene-3-carboxamide (18o) Chromene-carboxamide Chlorinated chromene, peptidomimetic aldehyde side chain N/A Protease inhibition potential
2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamide derivatives (20–24) Propanamide Trifluoromethyl-pyridine, sulfonamido-phenyl 670–701 TRPV1 antagonism, high synthetic yields (54–85%)
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromene-thiazolidinone 6-Methylchromene, thiazolidinone-furan N/A Crystallographic data (single-crystal X-ray)
N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide (8) Tetrahydrobenzo[b]pyran-chromene Cyano, phenyl, tetrahydrochromene N/A Anticancer activity (synthesis via piperidine)
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide Chromene-carboxamide Pyridazinone-propyl, 4-chlorophenyl 435.9 Structural data (Smiles: O=C(NCCCn1nc...)
Key Observations

Substituent Impact on Activity Furan vs. Halogenated Aromatics: The target compound’s furan group (electron-rich, planar) contrasts with halogenated phenyl rings in –3 and 5. Halogens (e.g., F, Cl) increase lipophilicity and metabolic stability but may reduce solubility. Furan’s oxygen atom could enhance hydrogen bonding but may confer lower chemical stability. Pyridine vs.

Synthetic Strategies

  • The target compound’s methyl-linked pyridine-furan moiety may require coupling reactions similar to those in (e.g., condensation with piperidine).
  • High-yield sulfonamido-propanamide derivatives () suggest that introducing sulfonamide groups (absent in the target) improves synthetic scalability.

Biological Implications TRPV1 antagonists () feature trifluoromethyl and sulfonamido groups critical for receptor binding. The target’s lack of these groups may redirect its activity toward other targets, such as kinases or DNA-intercalating proteins. Chromene-thiazolidinone hybrids () demonstrate the importance of heterocyclic fusion (e.g., thiazolidinone) for crystallographic stability, a feature absent in the target.

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